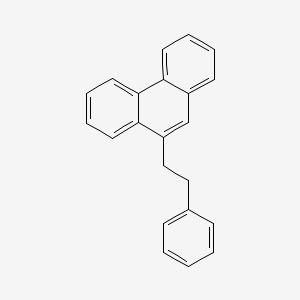
9-(2-Phenylethyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Phenylethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 2-phenylethyl substituent at the 9-position. This compound is part of a larger class of aromatic hydrocarbons known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenylethyl)phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method is the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be derived from phenanthrene, the second most abundant polycyclic aromatic hydrocarbon in coal tar .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation of phenanthrene derivatives from coal tar. The process includes purification of technical phenanthrene, followed by specific functionalization reactions to introduce the 2-phenylethyl group at the 9-position .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Phenylethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using chromic acid.
Reduction: Formation of 9,10-dihydrophenanthrene with hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation to form 9-bromophenanthrene with bromine.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction.
Substitution: Bromine is used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Aplicaciones Científicas De Investigación
9-(2-Phenylethyl)phenanthrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material chemistry.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-(2-Phenylethyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic nature allows it to participate in various chemical reactions, influencing its stability and reactivity . The 9,10 bond in phenanthrene is particularly reactive, resembling an alkene double bond in its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of three benzene rings.
Phenanthridine: A nitrogen-containing derivative of phenanthrene used in dyes and as an oxidizing agent.
Uniqueness
9-(2-Phenylethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives
Propiedades
Número CAS |
106032-13-7 |
|---|---|
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
9-(2-phenylethyl)phenanthrene |
InChI |
InChI=1S/C22H18/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H,14-15H2 |
Clave InChI |
GTQSXFXNEZCADN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


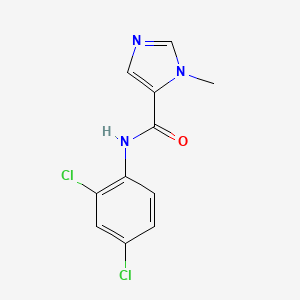



![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

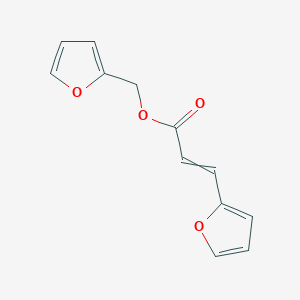

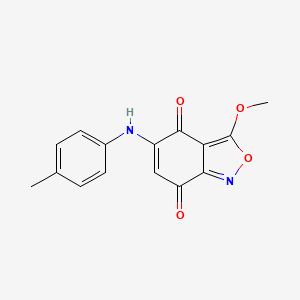
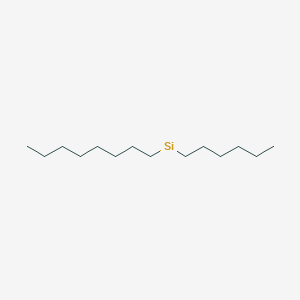

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)


